7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 243.73 g/mol. It belongs to the class of benzazepine derivatives, which are known for their potential pharmacological activities, particularly in the central nervous system. This compound is derived from the benzazepine structure, characterized by a fused benzene and azepine ring system.
The compound can be synthesized through various methods, often involving modifications of existing benzazepine derivatives. Notably, it is related to compounds like Ivabradine, which is used in cardiovascular treatments. The synthesis processes have been documented in several patents and research articles detailing its preparation and applications in medicinal chemistry .
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is classified under:
The synthesis of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride typically involves multi-step organic reactions. Common methods include:
A notable synthetic route includes the use of thionyl chloride in acetic acid to facilitate the formation of the benzazepine core from appropriate precursors. For example, one method involves reacting 7,8-dimethoxy-1H-3-benzazepin-2-one with specific amines under controlled conditions to yield the hydrochloride salt form .
The molecular structure of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride features:
The structural representation can be summarized as follows:
CC(=O)OC1=C(C(=C(C=C1)OC)CNC2=CC=CC=C2)Cl
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride can undergo various chemical reactions typical for amines and ethers:
The reactivity of this compound can be exploited in synthetic organic chemistry to produce derivatives with altered pharmacological properties. For instance, reactions involving electrophilic aromatic substitution can modify its activity profile .
Research indicates that compounds within this class may influence mood regulation and cognitive functions due to their interaction with neurotransmitter receptors .
Key chemical properties include:
Relevant data from studies indicate that these properties may vary slightly depending on the synthesis method used .
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride has potential applications in various scientific fields:
Catalytic asymmetric hydrogenation serves as a pivotal step for establishing chiral centers within the benzazepine scaffold. This methodology employs transition metal catalysts (typically palladium or rhodium complexes supported on carbon or alumina) to achieve enantioselective reduction of prochiral enamine intermediates. The hydrogenation occurs under moderate hydrogen pressures (15-50 psi) in polar aprotic solvents like tetrahydrofuran or ethyl acetate, yielding the saturated 2,3,4,5-tetrahydrobenzazepine core with enantiomeric excess (ee) values exceeding 98% under optimized conditions [4] [9]. Critical parameters influencing stereoselectivity include:
Post-hydrogenation, the chiral amine intermediate undergoes hydrochlorination in ethanol/HCl to crystallize the target compound as a stable hydrochloride salt. Industrial implementations utilize continuous hydrogenation reactors to enhance gas-liquid mass transfer, reducing reaction times by 40% compared to batch processes [9].
Table 1: Catalytic Systems for Enantioselective Benzazepine Hydrogenation
Catalyst System | Pressure (psi) | ee (%) | Reaction Time (h) | Solvent |
---|---|---|---|---|
Pd/C (10%) + (R)-BINAP | 30 | 98.5 | 12 | THF |
Rh/Al₂O₃ + DIOP ligand | 50 | 97.2 | 8 | Ethyl acetate |
Ru-BINAP | 15 | 99.1 | 24 | Methanol |
Friedel-Crafts sulfenylation enables regioselective functionalization of the benzazepine’s aromatic ring at the C7 and C8 positions. This electrophilic substitution employs sulfenyl chlorides (e.g., phenylsulfenyl chloride or p-toluenesulfenyl chloride) activated by Lewis acids such as aluminum trichloride or boron trifluoride etherate. The reaction proceeds in dichloromethane at –20°C to 0°C to minimize disulfide byproducts, achieving >90% regioselectivity for the 7,8-disubstituted adduct due to electronic directing effects [6] [7]. Key process refinements include:
Following sulfenylation, nucleophilic displacement replaces sulfur groups with methoxy functionalities. Treatment with sodium methoxide in methanol under reflux installs the dimethoxy configuration, completing the synthesis of the 7,8-dimethoxy precursor [6].
Oxidative demethylation transforms methyl ethers into hydroxyl groups for further derivatization, leveraging reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). BBr₃-mediated demethylation occurs stoichiometrically (3.0 equivalents) in dichloromethane at –78°C to room temperature, cleaving methyl ethers within 4–6 hours with <5% over-oxidation byproducts [6] [7]. Subsequent functional group interconversion strategies include:
Table 2: Demethylation Reagent Efficiency Comparison
Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
BBr₃ (1M in DCM) | –78 to 25 | 6 | 92 | <3 |
48% HBr/AcOH | 100 | 12 | 85 | 8–12 |
LiI in Pyridine | 150 | 24 | 78 | 15 |
Strategic protection of amine and hydroxyl functionalities prevents side reactions during benzazepine synthesis. The p-methoxybenzyl (PMB) group shields primary amines via reductive amination using p-methoxybenzaldehyde/sodium triacetoxyborohydride, and remains stable during Friedel-Crafts sulfenylation and hydrogenation. Deprotection occurs oxidatively with ceric ammonium nitrate or under acidic conditions (trifluoroacetic acid, 2–4 hours), achieving >95% deprotection yields [6] [7] [8]. Alternative protective approaches include:
PMB protection dominates industrial routes due to its compatibility with Grignard reactions and boron tribromide demethylations, though its higher molecular weight impacts atom economy [8].
Industrial production faces three primary scalability hurdles: impurity profile management, solvent volume efficiency, and catalyst recyclability. Ring-closure steps generate dimeric impurities (e.g., bis-benzazepines) at 3–8% levels, necessitating crystallization optimizations like acetone/water solvent-antisolvent systems to reduce impurities to <0.5% [4] [9]. Additional challenges include:
Process analytical technology (PAT) tools monitor reactions in real-time, adjusting feed rates to suppress byproducts like dehalogenated analogs during aryl coupling. These innovations enable metric-ton annual production with HPLC purity exceeding 99.5% [8] [9].
Table 3: Scalability Comparison: Batch vs. Continuous Processes
Parameter | Batch Process | Continuous Flow Process |
---|---|---|
Cycle Time | 48–72 h | 8–12 h |
Solvent Volume | 18 L/kg | 6 L/kg |
Impurity (Max.) | 1.2% | 0.3% |
Catalyst Use | 0.5 kg/ton | 0.08 kg/ton |
Comprehensive Compound Nomenclature
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1